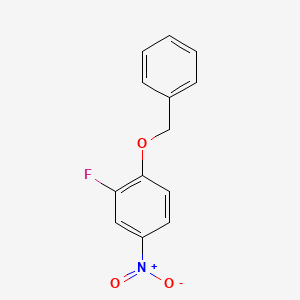

1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEYJMWVGVVRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621799 | |

| Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76243-24-8 | |

| Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates computed data, information on analogous compounds, and standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a chemical intermediate in synthetic chemistry and drug development, providing a framework for its handling, characterization, and application.

Introduction

This compound is an aromatic ether derivative containing a nitro group and a fluorine atom, suggesting its utility as a versatile building block in organic synthesis. Such compounds are often employed in nucleophilic aromatic substitution reactions, where the electron-withdrawing nature of the nitro group activates the aromatic ring for substitution of the fluorine atom. The benzyloxy group can serve as a protecting group or be a key structural feature in the final target molecule. An understanding of its physical properties is crucial for its effective use in reaction setup, purification, and storage.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀FNO₃ | - |

| Molecular Weight | 247.22 g/mol | [Computed by PubChem] |

| Physical Form | Likely a solid at room temperature | Inferred from isomeric compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility in Water | Predicted to be low | General property of aromatic ethers |

| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents (e.g., acetone, ethanol, chloroform) | General property of aromatic ethers |

| CAS Number | 76243-24-8 | [Vibrant Pharma Inc.] |

Experimental Protocols

In the absence of specific experimental procedures for this compound, this section provides detailed, standardized methodologies for the determination of its key physical properties.

Synthesis of this compound

A plausible synthetic route for this compound is via a nucleophilic aromatic substitution reaction. The following is a general protocol adapted from the synthesis of similar nitrobenzene derivatives.

Materials:

-

2,4-Difluoronitrobenzene

-

Benzyl alcohol

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-difluoronitrobenzene in DMF, add benzyl alcohol and potassium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small sample of the crystalline compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1]

Determination of Boiling Point

As the compound is likely a solid at room temperature, its boiling point will be determined at reduced pressure to prevent decomposition.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Heating mantle

-

Thermometer

-

Vacuum pump

Procedure:

-

Place the sample in a distillation flask with a boiling chip or magnetic stirrer.

-

Assemble the vacuum distillation apparatus.

-

Slowly reduce the pressure to the desired level.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Solubility

A qualitative assessment of solubility in various solvents is essential for reaction setup and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, chloroform, hexane)

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Vigorously shake or vortex each tube for a set period (e.g., 1 minute).[2][3]

-

Visually inspect each tube for the dissolution of the solid. Classify the solubility as soluble, partially soluble, or insoluble.

Mandatory Visualizations

As no signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis and subsequent purification is presented below.

Caption: Synthetic and Purification Workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of organic synthesis. While specific experimental data on its physical properties are scarce, this guide provides a foundation for its use by presenting computed data, analogous information, and standardized experimental protocols. The provided synthesis workflow and characterization methods offer a practical starting point for researchers working with this compound. Further experimental investigation is warranted to fully characterize its physicochemical profile.

References

An In-depth Technical Guide to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a benzyloxy group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. This trifunctional arrangement makes it a valuable intermediate in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of a variety of target compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The IUPAC name for the compound with CAS number 76243-24-8 is This compound , also referred to as 4-Benzyloxy-3-fluoro-1-nitrobenzene. It is important to distinguish it from its isomer, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS 129464-01-3).[2]

The presence of the electron-withdrawing nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution, while the benzyloxy group can be cleaved under certain conditions to yield a phenol, offering further synthetic utility. The fluorine atom, in particular, is a good leaving group in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the adjacent nitro group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76243-24-8 | [1] |

| Molecular Formula | C₁₃H₁₀FNO₃ | [1] |

| Molecular Weight | 247.22 g/mol | [1] |

| Appearance | Yellow solid (at room temperature) | [1] |

| Boiling Point | 395.242 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.3 g/cm³ (Predicted) | [1] |

| Flash Point | 192.836 °C (Predicted) | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of a suitable fluoronitrophenol with benzyl bromide in the presence of a base. The likely starting material would be 2-fluoro-4-nitrophenol. The phenoxide ion, generated in situ by the base, acts as a nucleophile, displacing the bromide from benzyl bromide to form the desired ether linkage.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for similar reactions. This should be adapted and optimized by researchers based on laboratory conditions and safety assessments.

Materials:

-

2-Fluoro-4-nitrophenol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | * δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring. |

| * δ ~7.8-8.2 ppm (m, 3H): Protons on the nitro-substituted aromatic ring. | |

| * δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-). | |

| ¹³C NMR | * δ ~150-160 ppm: Aromatic carbons attached to oxygen and fluorine. |

| * δ ~140-150 ppm: Aromatic carbon attached to the nitro group. | |

| * δ ~125-135 ppm: Aromatic carbons of the benzyl ring. | |

| * δ ~110-125 ppm: Aromatic carbons of the substituted ring. | |

| * δ ~70 ppm: Methylene carbon of the benzyloxy group (-OCH₂-). | |

| FT-IR (cm⁻¹) | * ~3100-3000: Aromatic C-H stretch. |

| * ~2950-2850: Aliphatic C-H stretch (from -CH₂-). | |

| * ~1590, 1490: Aromatic C=C stretch. | |

| * ~1520, 1340: Asymmetric and symmetric NO₂ stretch. | |

| * ~1250: Aryl-O-CH₂ stretch (asymmetric). | |

| * ~1050: Aryl-O-CH₂ stretch (symmetric). | |

| * ~1200-1100: C-F stretch. | |

| Mass Spec. | * [M]⁺ at m/z = 247.06: Molecular ion peak. |

| * Fragment at m/z = 91: Benzyl cation [C₇H₇]⁺. |

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as diazotization, acylation, or alkylation. The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.

Diagram 2: Synthetic Utility of this compound

Caption: Key synthetic transformations of the title compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for drug discovery and development professionals. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration and application in innovative synthetic strategies.

References

An In-depth Technical Guide to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (CAS: 76243-24-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene. This versatile building block is of significant interest to the pharmaceutical and agrochemical industries due to its utility as a key intermediate in the synthesis of complex organic molecules.

Core Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 76243-24-8 | [2] |

| Molecular Formula | C₁₃H₁₀FNO₃ | [1][3] |

| Molecular Weight | 247.22 g/mol | [1][3] |

| Boiling Point | 395.242 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.3 g/cm³ (Predicted) | [1] |

| Flash Point | 192.836 °C (Predicted) | [1] |

| Appearance | Yellow Solid | [1] |

| Storage | Room Temperature | [2] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-difluoronitrobenzene with benzyl alcohol in the presence of a base. The greater activation of the fluorine atom at the 2-position by the ortho-nitro group facilitates its selective displacement.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Difluoronitrobenzene

-

Benzyl alcohol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-difluoronitrobenzene (1.0 eq) in anhydrous DMF, add benzyl alcohol (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a yellow solid.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | m | 2H | Aromatic-H (protons ortho to the nitro group) |

| ~7.3-7.5 | m | 5H | Aromatic-H (benzyl ring protons) |

| ~7.1-7.2 | m | 1H | Aromatic-H (proton ortho to the benzyloxy group) |

| 5.25 | s | 2H | -O-CH₂-Ph |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d, JC-F ≈ 250 Hz) | C-F |

| ~145-150 | C-NO₂ |

| ~135-140 | Quaternary C of benzyl ring |

| ~128-130 | Aromatic CH of benzyl ring |

| ~125-128 | Aromatic CH |

| ~115-120 (d, JC-F ≈ 25 Hz) | Aromatic CH |

| ~105-110 (d, JC-F ≈ 5 Hz) | Aromatic CH |

| ~70-75 | -O-CH₂-Ph |

Predicted Key IR Absorptions (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1590, 1490, 1450 | Aromatic C=C stretch |

| ~1520, 1340 | Asymmetric and symmetric N-O stretch of nitro group |

| ~1250-1200 | Aryl-F stretch |

| ~1230, 1030 | Aryl-O-CH₂ stretch |

Predicted Mass Spectrum (EI)

| m/z | Fragment |

| 247 | [M]⁺ |

| 156 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of anticancer agents. Its primary application lies in its use as a precursor for the synthesis of substituted anilines, which are core components of many kinase inhibitors.

The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution by amines. Subsequent reduction of the nitro group to an amine provides a versatile scaffold for further chemical modifications.

A notable application of this compound is in the synthesis of c-Met kinase inhibitors. The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[4][5] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers.[6][7]

The c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF).[4] This binding leads to the dimerization and autophosphorylation of the c-Met receptor, creating docking sites for various downstream signaling proteins.[8] The activation of these downstream pathways, including the RAS-MAPK, PI3K-Akt, and STAT pathways, ultimately results in cellular responses such as proliferation, survival, motility, and invasion.[4] In many cancers, aberrant activation of the c-Met pathway contributes to tumor growth and metastasis.[8] Small molecule inhibitors, often synthesized using intermediates like this compound, are designed to block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.

References

- 1. lookchem.com [lookchem.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. c-MET [stage.abbviescience.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Weight of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key intermediate in organic synthesis for the pharmaceutical and agrochemical industries.[1] The determination of a compound's molecular weight is a fundamental and critical step in chemical research and development, impacting everything from reaction stoichiometry to analytical characterization.

Molecular Formula and Composition

The chemical structure of this compound is defined by its molecular formula: C₁₃H₁₀FNO₃.[1][2][3] This formula indicates that each molecule is composed of thirteen carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, utilizing the standard atomic weights of each element.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 247.225 |

Based on this calculation, the molecular weight of this compound is 247.225 g/mol . This value is consistent with published data, which reports the molecular weight as approximately 247.22 g/mol .[2][4]

Note on Experimental Protocols and Visualizations:

The user's request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight. Molecular weight is a fundamental, calculated property based on the atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC). As such, there are no experimental workflows or biological signaling pathways to be diagrammed for this specific topic.

References

An In-depth Technical Guide on 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: Properties and Solubility Determination

This technical guide provides a comprehensive overview of the chemical intermediate 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, with a focus on its anticipated solubility characteristics and the experimental procedures for its quantitative determination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₁₃H₁₀FNO₃.[1] It is characterized by a benzene ring functionalized with a benzyloxy group, a fluorine atom, and a nitro group. At room temperature, it exists as a yellow solid.[1] This compound is a versatile building block in organic synthesis, serving as a key intermediate in the production of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, incorporating electron-withdrawing (nitro and fluoro groups) and electron-donating (benzyloxy) moieties, makes it a valuable precursor for creating complex molecules with desired therapeutic or biological activities.[1]

Solubility Profile

The presence of the large, nonpolar benzyloxy group and the aromatic ring suggests that the compound will have limited solubility in polar solvents like water. A related compound, 1-Fluoro-4-nitrobenzene, is described as being relatively insoluble in water.[2] Conversely, it is expected to be more soluble in common organic solvents, particularly those with moderate to low polarity such as ethanol, acetone, and chloroform, due to favorable intermolecular interactions.[2]

For drug development and synthesis optimization, determining the precise solubility in various solvents is a critical step. The following section outlines a standard experimental protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental physicochemical property. The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a solid compound in a given solvent.[3][4][5][6]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, etc.)

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.[7]

-

pH meter (for aqueous solutions)

3.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[5][6] Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). To confirm equilibrium, samples can be taken at different time points until the concentration remains constant.[3]

-

Sample Collection and Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible filter to remove any suspended solid particles.

-

Sample Preparation for Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[7] A standard calibration curve should be prepared using solutions of known concentrations.

-

Data Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

3.4. Data Presentation

The quantitative solubility data should be summarized in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Solvent 1 | T1 | Value | Value |

| Solvent 2 | T1 | Value | Value |

| Solvent 1 | T2 | Value | Value |

| Solvent 2 | T2 | Value | Value |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling protocols for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (CAS No. 76243-24-8), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data and incorporates general safety principles for handling related aromatic nitro and fluoro compounds. It is imperative that users of this chemical procure and consult a substance-specific SDS from their supplier before commencing any work.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its utility as a versatile building block in organic synthesis stems from its unique combination of functional groups.[1]

| Property | Value | Source |

| CAS Number | 76243-24-8 | [1] |

| Molecular Formula | C₁₃H₁₀FNO₃ | [1] |

| Molecular Weight | 247.22 g/mol | [2] |

| Boiling Point | 395.242 °C at 760 mmHg | [1] |

| Flash Point | 192.836 °C | [1] |

| Appearance | Yellow Solid | [1] |

| Purity | Typically >95% | - |

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified with the following hazards:

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements: A comprehensive list of precautionary statements can be found in the appendix.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE. The following provides general guidance.

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or coveralls. | Prevents skin contact which can cause irritation.[3] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for tasks with a high potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes inhalation of dust or vapors that may cause respiratory irritation.[3] |

Safe Handling and Storage

Experimental Workflow for Safe Handling

References

An In-depth Technical Guide to the Material Safety of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available supplier data and information on structurally related compounds. A complete, official Material Safety Data Sheet (MSDS) for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (CAS No. 76243-24-8) was not found. The information herein should be used as a guide and supplemented with institutional safety protocols and professional judgment.

Section 1: Chemical Identification and Properties

This compound is a substituted aromatic compound utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a benzyloxy, a fluoro, and a nitro group, imparts specific reactivity and potential hazards that necessitate careful handling.

Table 1.1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-fluoro-4-nitro-1-phenylmethoxybenzene, 4-Benzyloxy-3-fluoro-1-nitrobenzene |

| CAS Number | 76243-24-8[2] |

| Molecular Formula | C13H10FNO3[1][3] |

| Molecular Weight | 247.22 g/mol [3] |

| Structure | O=--INVALID-LINK--[O-] (SMILES Code)[3] |

Table 1.2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Yellow solid | [1] |

| Boiling Point | 395.242 °C at 760 mmHg | [1] |

| Flash Point | 192.836 °C | [1] |

| Density | 1.3 g/cm³ | [1] |

| Melting Point | Not available | [1] |

Section 2: Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS pictograms and hazard statements indicate potential risks upon ingestion, skin contact, eye contact, and inhalation.

Table 2.1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source: Ambeed[3]

Caption: GHS Hazard Pictogram and Corresponding Statements.

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount to minimize exposure risks. The following protocols are based on general best practices for hazardous chemicals and the specific GHS classifications for this compound.

Experimental Protocol: Standard Handling Procedure for this compound

-

Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If not handled in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

References

Spectroscopic and Synthetic Profile of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.96 | dd | 8.3, 2.6 | Aromatic H |

| 7.46 - 7.41 | m | Aromatic H | |

| 7.31 - 7.26 | m | Aromatic H | |

| Data obtained in CDCl₃ at 400 MHz |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 163.2 | Aromatic C | |

| 160.7 | Aromatic C | |

| 132.6 | d, J = 8.1 | Aromatic C |

| 129.1 | d, J = 4.1 | Aromatic C |

| 121.9 | d, J = 21.2 | Aromatic C |

| 112.8 | d, J = 27.3 | Aromatic C |

| Data obtained in CDCl₃ at 100 MHz |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| -108.8 - -108.9 | m |

| Data obtained in CDCl₃ at 377 MHz |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 247.06447134 | [M]+ (Monoisotopic Mass) |

Experimental Protocols

A reliable synthetic route to this compound is crucial for its application in further chemical synthesis. The following protocol details a common and effective method for its preparation.

Synthesis of this compound

This procedure outlines the O-benzylation of 2-fluoro-4-nitrophenol.

Materials:

-

2-fluoro-4-nitrophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of 2-fluoro-4-nitrophenol (50.0 g, 318 mmol), benzyl bromide (42 mL, 350 mmol), and potassium carbonate (66.0 g, 478 mmol) in DMF (200 mL) is prepared.[1][2]

-

After cooling to room temperature, the solution is poured over ice.[1][2]

-

The solid is washed with water and dried to yield this compound.[1][2]

Visualizing the Spectroscopic Workflow

The process of characterizing a synthesized compound like this compound involves a logical sequence of spectroscopic analyses. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

A Technical Guide to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercial suppliers, detailed experimental protocols, and the role of this compound as a versatile building block in synthetic chemistry.

Commercial Supplier Overview

Sourcing high-quality starting materials is critical for reproducible research and development. The following table summarizes the available quantitative data for this compound from various commercial suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Vibrant Pharma Inc. | 76243-24-8 | 97% | 1 g, 5 g, 100 g | $90.00 - $1,000.00 |

| BLDpharm | 76243-24-8 | N/A | Inquire for details | Inquire for details |

| Unnamed Supplier | 129464-01-3 (isomer) | min 98% | 1 g | Inquire for details |

Synthetic and Analytical Protocols

Experimental Protocol: Synthesis of this compound

This procedure is adapted from the synthesis of similar benzyloxy-nitroaromatic compounds.[1]

Materials:

-

2-Fluoro-4-nitrophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-nitrophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detector at a wavelength determined by a UV-Vis scan of the compound (typically around 254 nm).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be performed to confirm the chemical structure of the final product.

Application in Organic Synthesis: A Workflow

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical applications. The presence of the nitro group, the fluorine atom, and the benzyloxy protecting group allows for a variety of subsequent chemical transformations.

The following diagram illustrates a typical synthetic workflow utilizing this intermediate.

Caption: Synthetic workflow of this compound.

This workflow highlights the three primary reactive sites of the molecule:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation or metal-acid reduction), providing access to substituted aniline derivatives. These anilines are common precursors for the synthesis of a wide range of heterocyclic compounds.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic attack by the electron-withdrawing nitro group. This allows for the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse functional groups onto the aromatic ring.

-

Deprotection of the Benzyl Ether: The benzyloxy group serves as a protecting group for the phenol. It can be removed, typically by catalytic hydrogenation, to reveal the free hydroxyl group for further functionalization.

The strategic combination of these transformations allows for the efficient construction of complex molecular architectures, making this compound a valuable tool for medicinal chemists and researchers in drug discovery.

References

The Pivotal Role of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a versatile trifunctional aromatic compound that has emerged as a crucial building block in advanced organic synthesis. Its unique molecular architecture, featuring a benzyloxy protecting group, a reactive nitro functionality, and a strategically positioned fluorine atom, makes it an invaluable intermediate in the construction of complex molecular frameworks. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 76243-24-8 |

| Molecular Formula | C₁₃H₁₀FNO₃ |

| Molecular Weight | 247.22 g/mol |

| Appearance | Yellow solid (at room temperature) |

| Boiling Point | 395.242 °C at 760 mmHg |

| Density | 1.3 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 2,4-difluoronitrobenzene with benzyl alcohol in the presence of a suitable base.

Experimental Protocol: Synthesis from 2,4-Difluoronitrobenzene

Materials:

-

2,4-Difluoronitrobenzene

-

Benzyl alcohol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2,4-difluoronitrobenzene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 85-95%

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from the selective reactivity of its three functional groups.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, yielding the key intermediate 4-(benzyloxy)-3-fluoroaniline . This transformation is fundamental for introducing nitrogen-containing functionalities and for subsequent coupling reactions.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in methanol.

-

Carefully add 10% Pd/C (catalytic amount) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature and monitor by TLC.

-

Upon completion, carefully vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(benzyloxy)-3-fluoroaniline.

Expected Yield: >95%

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, activated by the ortho-nitro group, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add piperidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 80-100°C and stir for 12-16 hours, monitoring by TLC.

-

Cool the mixture to room temperature and pour into water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the residue by column chromatography to yield the desired N-substituted product.

Cleavage of the Benzyloxy Protecting Group

The benzyloxy group can be selectively cleaved under various conditions, most commonly by catalytic hydrogenation, to unveil a phenol. This deprotection step is often performed concurrently with the reduction of the nitro group.

Application in the Synthesis of Kinase Inhibitors

The derivative, 4-(benzyloxy)-3-fluoroaniline , is a particularly valuable intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aniline moiety serves as a key pharmacophore that can interact with the hinge region of the kinase active site, while the fluoro and benzyloxy (or subsequently deprotected hydroxyl) groups can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.

While a direct synthesis of a commercially named kinase inhibitor starting from this compound is not prominently featured in publicly accessible literature, its utility is evident in the construction of core scaffolds found in numerous patented and investigational kinase inhibitors. The logical synthetic pathway involves the initial reduction of this compound to 4-(benzyloxy)-3-fluoroaniline, which is then elaborated into the final inhibitor.

Below is a logical workflow illustrating how this compound serves as a precursor in the synthesis of complex heterocyclic systems, which are core structures in many kinase inhibitors.

Caption: Synthetic pathway from this compound to a kinase inhibitor.

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic region (δ 6.8-8.2 ppm): Complex multiplets for the protons on the nitro-substituted ring and the benzyloxy group. Methylene protons (-CH₂-) (δ ~5.2 ppm): A singlet. |

| ¹³C NMR | Signals corresponding to the 13 unique carbon atoms. The carbon attached to the fluorine will show a large ¹JCF coupling constant. Carbons ortho and para to the nitro group will be deshielded. |

| IR Spectroscopy | ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretching of the nitro group. ~1200-1100 cm⁻¹: C-O stretching. ~1100-1000 cm⁻¹: C-F stretching. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 247. Fragmentation would likely involve loss of the benzyl group (m/z = 91) and the nitro group (m/z = 46). |

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists a powerful tool for the construction of complex and biologically active molecules. Its predictable reactivity allows for the sequential and selective functionalization of the aromatic ring, making it a cornerstone in multi-step syntheses. The resulting aniline derivative, 4-(benzyloxy)-3-fluoroaniline, is a highly sought-after precursor in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. As the demand for targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in driving innovation in drug discovery is undeniable.

Methodological & Application

Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(benzyloxy)-2-fluoro-4-nitrobenzene, a valuable building block in the pharmaceutical and agrochemical industries.[1] The procedure outlined is based on the principles of the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Introduction

This compound is a substituted aromatic compound with the molecular formula C13H10FNO3.[1][2] Its structure, featuring a benzyloxy group, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The protocol described herein involves the reaction of 2-fluoro-4-nitrophenol with benzyl bromide in the presence of a base.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of 2-fluoro-4-nitrophenol, generated in situ, attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 2-Fluoro-4-nitrophenol | C6H4FNO3 | 157.10 | 10 | 1.57 g |

| Benzyl bromide | C7H7Br | 171.04 | 12 | 1.4 mL |

| Potassium carbonate (K2CO3) | K2CO3 | 138.21 | 20 | 2.76 g |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | - | 20 mL |

| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | - | As needed |

| Deionized water | H2O | 18.02 | - | As needed |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | As needed |

| Anhydrous sodium sulfate (Na2SO4) | Na2SO4 | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-nitrophenol (1.57 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Add N,N-dimethylformamide (DMF, 20 mL) to the flask.

-

Stir the mixture at room temperature (20-25 °C) for 15 minutes to ensure the formation of the phenoxide.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.4 mL, 12 mmol) to the reaction mixture dropwise using a syringe.

-

Reaction: Allow the reaction to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Expected Results and Characterization

The final product, this compound, is expected to be a yellow solid at room temperature.[1]

Table of Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C13H10FNO3 |

| Molecular Weight | 247.22 g/mol [2] |

| Physical Appearance | Yellow solid[1] |

| Purity (typical) | >97%[2] |

| Yield (expected) | 80-90% |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-8.2 (m, 2H, Ar-H ortho to NO₂), 7.3-7.5 (m, 5H, Ar-H of benzyl group), 7.1-7.2 (m, 1H, Ar-H), 5.2 (s, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160-165 (C-F), 140-145 (C-NO₂), 135-138 (C-O), 128-130 (Ar-C of benzyl group), 125-128 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 71-73 (-CH₂-).

-

Mass Spectrometry (ESI-MS): m/z 248.0717 [M+H]⁺.

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Williamson Ether Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene via the Williamson ether synthesis. This method involves the O-alkylation of 2-fluoro-4-nitrophenol with benzyl bromide, a robust and widely applicable reaction in organic synthesis. The target molecule is a valuable intermediate in the development of various pharmaceuticals and functional materials due to its unique substitution pattern, combining a benzyloxy group, a fluorine atom, and a nitro group on an aromatic ring. These moieties offer multiple sites for further chemical modification. This protocol is based on well-established analogous reactions and provides a reliable pathway for the preparation of this compound.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward and efficient method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2] In the context of synthesizing this compound, the phenoxide is generated in situ from 2-fluoro-4-nitrophenol using a mild base, which then reacts with benzyl bromide to form the desired ether. The presence of the electron-withdrawing nitro group on the phenolic ring enhances the acidity of the hydroxyl group, facilitating its deprotonation.

Reaction Scheme

The synthesis of this compound from 2-fluoro-4-nitrophenol and benzyl bromide is depicted below:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous and well-documented Williamson ether syntheses. Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Fluoro-4-nitrophenol | C₆H₄FNO₃ | 157.10 | 394-41-2 |

| Benzyl bromide | C₇H₇Br | 171.03 | 100-39-0 |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 68-12-2 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: While stirring the mixture at room temperature, add benzyl bromide (1.1 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir. Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous phase).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Representative Reaction Parameters

| Parameter | Value |

| Stoichiometry (Phenol:Base:Alkyl Halide) | 1.0 : 2.0 : 1.1 |

| Solvent | Anhydrous DMF |

| Temperature | 80-90 °C |

| Reaction Time | 4-8 hours |

| Work-up | Aqueous work-up with ethyl acetate extraction |

| Purification | Column chromatography or recrystallization |

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Analogy in Synthesis Logic

While not a biological signaling pathway, the progression of the chemical synthesis can be visualized as a directed pathway where each step activates the next, leading to the final product.

Caption: Logical pathway of the Williamson ether synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Benzyl bromide is a lachrymator and is corrosive. Handle with care.

-

DMF is a potential reproductive hazard. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. The protocol outlined in this document, based on established chemical principles and analogous reactions, offers a clear guide for researchers in the fields of medicinal chemistry and materials science. The versatility of the product as a synthetic intermediate makes this a valuable procedure for the synthesis of more complex molecular architectures.

References

Application Notes and Protocols: Deprotection of the Benzyloxy Group in "1-(Benzyloxy)-2-fluoro-4-nitrobenzene"

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzyloxy group is a widely utilized protecting group for phenols due to its stability under a variety of reaction conditions. However, its removal, particularly in the presence of sensitive functional groups, requires carefully selected methods to ensure high yield and purity of the desired product. This document provides detailed protocols for the deprotection of the benzyloxy group in "1-(Benzyloxy)-2-fluoro-4-nitrobenzene" to yield 2-fluoro-4-nitrophenol, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a reducible nitro group and a stable fluoro substituent on the aromatic ring necessitates chemoselective deprotection methods. The primary methods discussed are acid-catalyzed cleavage with boron trichloride and oxidative deprotection using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Data Presentation

The following table summarizes the key quantitative data for the recommended deprotection methods for "this compound".

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |

| Acid-Catalyzed Cleavage | Boron trichloride (BCl₃), Pentamethylbenzene | Dichloromethane (DCM) | -78 to 0 | 1 - 3 | 85 - 95 | Excellent chemoselectivity; tolerates nitro and fluoro groups well. Requires anhydrous conditions and careful handling of BCl₃.[1] |

| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile (MeCN) / Dichloromethane (DCM) | Room Temperature to Reflux | 2 - 24 | 70 - 90 | Good chemoselectivity for substrates not sensitive to oxidation. Reaction can be sluggish for electron-deficient substrates.[2][3] |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ or Transfer Hydrogenation Reagent | Methanol (MeOH) or Ethyl Acetate (EtOAc) | Room Temperature | Variable | Variable | Not Recommended. High risk of concomitant reduction of the nitro group.[2] |

Experimental Protocols

Method 1: Acid-Catalyzed Deprotection using Boron Trichloride (BCl₃)

This method is highly effective and chemoselective for the deprotection of the benzyloxy group in the presence of a nitro group. The use of pentamethylbenzene as a cation scavenger is crucial to prevent side reactions.[1]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Pentamethylbenzene

-

Boron trichloride (BCl₃), 1 M solution in DCM

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pentamethylbenzene (2.0-3.0 eq).

-

Dissolve the solids in anhydrous dichloromethane (DCM).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.5-2.0 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-4-nitrophenol.

Method 2: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

This method provides an alternative under milder, non-acidic conditions. The reaction rate can be influenced by the electronic nature of the substrate.[2][3]

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile (MeCN) or dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).

-

Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux.

-

Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature (if heated) and filter to remove the precipitated hydroquinone (DDQH₂).

-

Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining DDQH₂ and unreacted DDQ.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-nitrophenol.

Visualizations

References

Application Notes and Protocols for the Reduction of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1-(Benzyloxy)-2-fluoro-4-nitrobenzene to synthesize the corresponding aniline, 4-(Benzyloxy)-3-fluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols outlined below cover three common and effective reduction methods: catalytic hydrogenation, iron powder with ammonium chloride, and stannous (II) chloride.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. In the context of this compound, the selective reduction of the nitro group is paramount, while preserving the integrity of the benzyloxy and fluoro substituents. The resulting product, 4-(Benzyloxy)-3-fluoroaniline, is a valuable building block in medicinal chemistry. The choice of reduction methodology often depends on factors such as substrate sensitivity, desired yield, scalability, and environmental considerations. This document outlines three reliable methods for this conversion, complete with comparative data and detailed experimental procedures.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the three detailed reduction methods. These values are based on literature precedents for similar substrates and represent typical outcomes.

| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Iron/Ammonium Chloride (Fe/NH₄Cl) | Stannous (II) Chloride (SnCl₂) |

| Typical Yield | >95% | 85-95% | >95% |

| Reaction Time | 2-4 hours | 1-3 hours | 1.5-3 hours |

| Reaction Temperature | Room Temperature to 50°C | 70-85°C (Reflux) | 50-65°C |

| Key Reagents | H₂, 10% Pd/C | Fe powder, NH₄Cl | SnCl₂·2H₂O, HCl |

| Primary Solvent(s) | Methanol, Ethanol, Ethyl Acetate | Ethanol/Water | Ethanol |

| Chemoselectivity | High (potential for debenzylation) | High | High |

| Work-up Complexity | Simple filtration | Filtration and extraction | pH adjustment and extraction |

| Scalability | Excellent | Good | Good |

| Safety Concerns | Handling of H₂ gas and pyrophoric catalyst | Exothermic reaction | Corrosive acid, tin residues |

Reaction Pathway and Logic

The core transformation is the reduction of a nitro group to an amine. The choice of method depends on a balance of factors including functional group tolerance, reaction conditions, and work-up procedure.

Figure 1. Overview of reduction pathways for this compound.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[1] Careful monitoring is required to prevent over-reduction, which can lead to debenzylation.

Experimental Protocol

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL per 2 mmol of substrate), add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%).

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3 hours.[1]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with methanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 4-(Benzyloxy)-3-fluoroaniline, which can be further purified by recrystallization or column chromatography if necessary.

Figure 2. Experimental workflow for catalytic hydrogenation.

Method 2: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

This classical method utilizes inexpensive and readily available reagents and is known for its good functional group tolerance.[2] The reaction is typically performed in a protic solvent mixture at elevated temperatures.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[3]

-

Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (4.0-5.0 eq) to the suspension.[3]

-

Reaction: Heat the mixture to reflux (approximately 70-85°C) with vigorous stirring for 1-3 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(Benzyloxy)-3-fluoroaniline.[2]

Figure 3. Experimental workflow for Fe/NH₄Cl reduction.

Method 3: Reduction with Stannous (II) Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds, demonstrating high chemoselectivity in the presence of sensitive functional groups like benzyl ethers and halogens.[4][5]

Experimental Protocol

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol of substrate), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).[4]

-

Acidification: Slowly add concentrated hydrochloric acid (4.0 eq) while cooling the mixture in an ice bath.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-65°C and stir for 1.5-3 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic.

-

Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-(Benzyloxy)-3-fluoroaniline.

Figure 4. Experimental workflow for SnCl₂ reduction.

Concluding Remarks